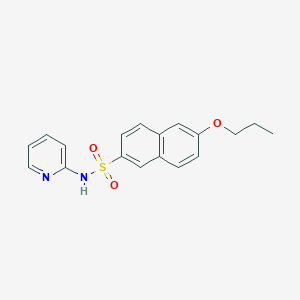
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide, also known as MPB-CL, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves its interaction with carbonic anhydrase enzymes. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide binds to the active site of the enzyme, thereby inhibiting its activity. This results in a range of physiological effects such as the reduction of acid-base balance and the inhibition of bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to modulate the activity of certain ion channels, which may contribute to its anticancer properties.
Biochemical and physiological effects:
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been shown to modulate the activity of certain ion channels, which may contribute to its physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also readily available from commercial sources, which makes it easy to obtain for lab experiments. However, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Furthermore, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the identification of the molecular targets of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide that are responsible for its anticancer properties. Furthermore, the use of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide as a tool in the study of protein-protein interactions and ion channel activity may lead to the development of new therapeutic targets for the treatment of a range of diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is purified using chromatography techniques such as flash chromatography or HPLC.
Applications De Recherche Scientifique
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been used as a tool in the study of protein-protein interactions and has been found to modulate the activity of certain ion channels.
Propriétés
Formule moléculaire |
C13H20ClNO4S |
|---|---|
Poids moléculaire |
321.82 g/mol |
Nom IUPAC |
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO4S/c1-4-6-19-12-8-10(2)11(14)9-13(12)20(16,17)15-5-7-18-3/h8-9,15H,4-7H2,1-3H3 |
Clé InChI |
SOZDIUSDJYAQQO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



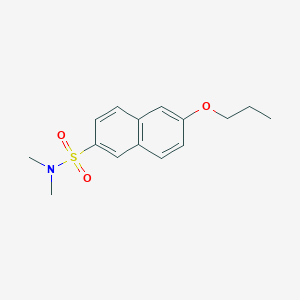

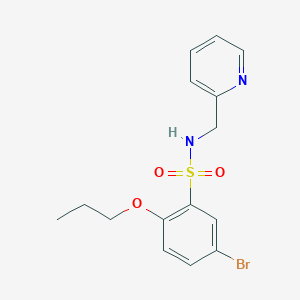


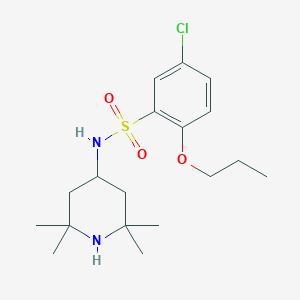
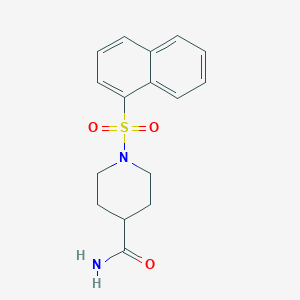
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
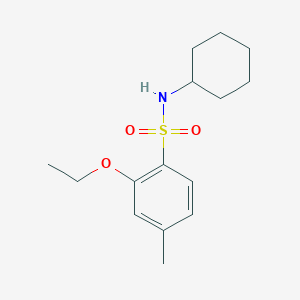

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)

